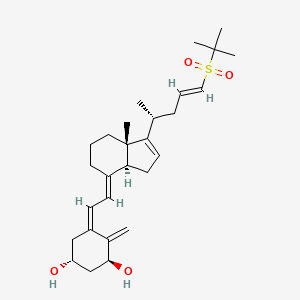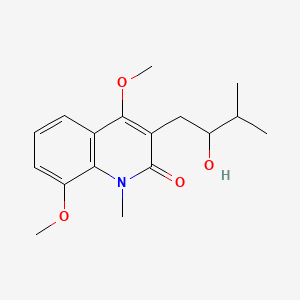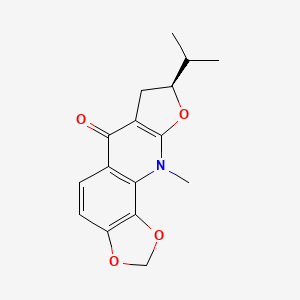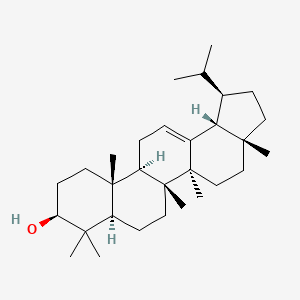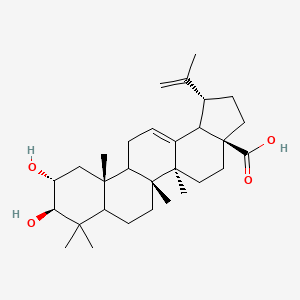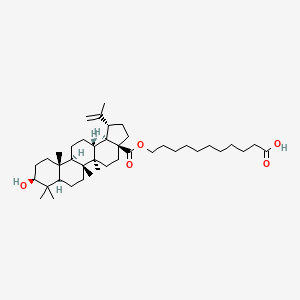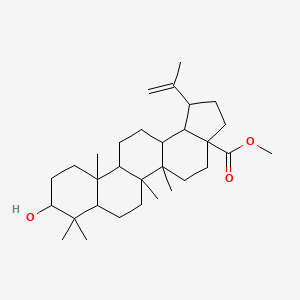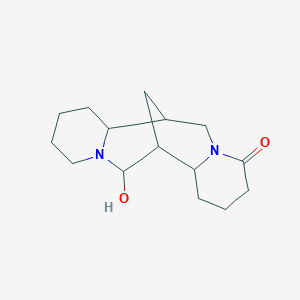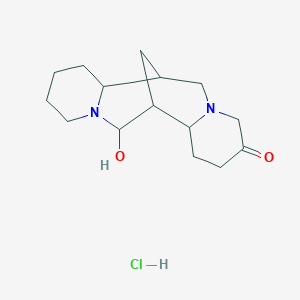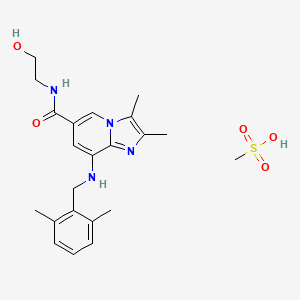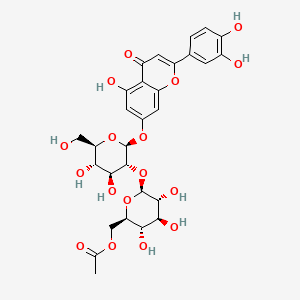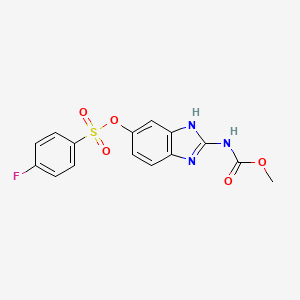
Luxabendazole
Overview
Description
Luxabendazole is a benzimidazole carbamate anthelmintic agent. It has shown efficacy against a wide range of gastrointestinal nematodes, trematodes, and cestodes in animal studies . This compound is particularly noted for its broad-spectrum activity and potential use in treating various parasitic infections.
Scientific Research Applications
Luxabendazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of benzimidazole derivatives.
Biology: this compound is employed in studies investigating the mechanisms of action of anthelmintic agents.
Medicine: It is being researched for its potential use in treating parasitic infections in humans and animals.
Industry: This compound is used in the development of veterinary pharmaceuticals and other related products
Mechanism of Action
Luxabendazole exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative alterations in the intestinal cells of the parasites, ultimately causing their immobilization and death . The molecular targets include the microtubules in the parasite cells, and the pathways involved are related to the inhibition of glucose uptake and energy production.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Luxabendazole interacts with various biomolecules in its role as an anthelmintic agent. It has been observed to cause a decrease in free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae . This suggests that this compound may interact with enzymes involved in glucose and glycogen metabolism. Additionally, this compound has been found to inhibit fumarate reductase activity , indicating its interaction with this enzyme.
Cellular Effects
This compound exerts effects on various types of cells and cellular processes. In muscle-stage Trichinella spiralis larvae, this compound treatment resulted in a decrease in free glucose and glycogen levels . This suggests that this compound influences cellular metabolism, particularly carbohydrate metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. One key mechanism is the inhibition of tubulin binding . This compound inhibits the binding of colchicine to tubulin, which is a competitive process with an inhibition constant (Ki) of 0.9×10−7 M . This suggests that this compound may exert its effects by disrupting microtubule dynamics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in muscle-stage Trichinella spiralis larvae, the biochemical changes produced by this compound were observed after in vivo treatment . These changes included a decrease in free glucose and glycogen levels, slight in vitro inhibition of fumarate reductase activity, and inhibition of colchicine-tubulin binding .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in sheep, the elimination of this compound was slow, with a mean half-life of 8.72 hours . The steady-state volume of distribution and distribution volume during the elimination phase were 3.18 and 3.10 L/kg, respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been observed to decrease free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae , suggesting that it may interact with enzymes involved in glucose and glycogen metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues. In sheep, this compound was found to be moderately absorbed from the gastrointestinal tract, widely distributed into extravascular compartments, and cleared slowly .
Preparation Methods
Luxabendazole is synthesized through the reaction of benzimidazole compounds. . The industrial production methods may vary, but they generally involve the following steps:
Formation of Benzimidazole Ring: This is typically achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Functionalization: Introduction of the carbamate group and other functional groups to enhance its biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
Luxabendazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Luxabendazole is part of the benzimidazole family of anthelmintics, which includes compounds such as albendazole, mebendazole, fenbendazole, and flubendazole . Compared to these compounds, this compound has shown similar efficacy but may have different pharmacokinetic properties and spectrum of activity. For instance:
Albendazole: Similar broad-spectrum activity but different pharmacokinetics.
Mebendazole: Effective against a narrower range of parasites.
Fenbendazole: Often used in veterinary medicine with a similar mechanism of action.
Flubendazole: Used primarily in poultry and swine for its anthelmintic properties.
This compound’s uniqueness lies in its specific functional groups and their arrangement, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDWFUBDDXAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238189 | |
| Record name | Luxabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90509-02-7 | |
| Record name | Luxabendazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luxabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUXABENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
